N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It features a nitro group (-NO2) and a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an aniline moiety through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of 2-methoxyphenyl ethylamine to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, advanced purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group or further oxidized to a carbonyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Nucleophiles like halides, thiols, or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: N-[2-(2-methoxyphenyl)ethyl]-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Hydroxylated or carbonylated derivatives.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline depends on its chemical structure and the specific biological or chemical context. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl ethylamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroaniline: Lacks the methoxy group, affecting its solubility and reactivity.
N-[2-(2-hydroxyphenyl)ethyl]-2-nitroaniline: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness
N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-20-15-9-5-2-6-12(15)10-11-16-13-7-3-4-8-14(13)17(18)19/h2-9,16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBOACSEPILRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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